molecular formula C22H16N4O2S2 B2526230 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide CAS No. 1090532-02-7

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide

Cat. No. B2526230
CAS RN: 1090532-02-7
M. Wt: 432.52
InChI Key: XEGPEDQDLCYPAG-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidine derivatives are known for their wide range of biological properties, including antibacterial, antifungal, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This particular compound is a part of a series of morpholine-based thieno[2,3-d]pyrimidine derivatives that were designed and synthesized as anti-PI3K agents .

Scientific Research Applications

Crystallography and Molecular Structure

Crystallographic studies have focused on compounds with similar structural motifs, revealing insights into their conformation and molecular interactions. For example, crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show folded conformations and intramolecular hydrogen bonding, stabilizing their structures. Such studies are crucial for understanding the molecular basis of their biological activities and for designing compounds with improved properties (Subasri et al., 2016); (Subasri et al., 2017).

Anticancer Activity

Research into the anticancer properties of structurally related compounds has been a significant area of interest. For instance, studies on 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have identified compounds with potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Horishny et al., 2021).

Thymidylate Synthase Inhibition

Several compounds in this class have been designed as potential thymidylate synthase (TS) inhibitors, targeting the enzyme critical for DNA synthesis and thus offering a strategy for anticancer drug development. The synthesis and evaluation of these compounds, including their inhibitory activities, suggest their application in creating novel antitumor agents (Gangjee et al., 2004); (Gangjee et al., 2008).

Synthesis of Heterocyclic Compounds

The compound's structural features facilitate the synthesis of various heterocyclic derivatives, offering a versatile platform for generating new molecules with potential biological activities. Research has been conducted on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, exploring their potential as anticancer and antimicrobial agents. These syntheses contribute to the chemical diversity and therapeutic potential of this class of compounds (Albratty et al., 2017).

Future Directions

The future directions for “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide” could involve further optimization to serve as a new chemical entity for discovering new anticancer agents . The compound could also be studied for its potential applications in treating other diseases where the PI3K pathway is dysregulated .

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c23-12-16-7-4-8-17(11-16)24-19(27)14-30-22-25-18-9-10-29-20(18)21(28)26(22)13-15-5-2-1-3-6-15/h1-11H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGPEDQDLCYPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide

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